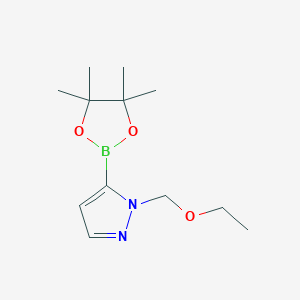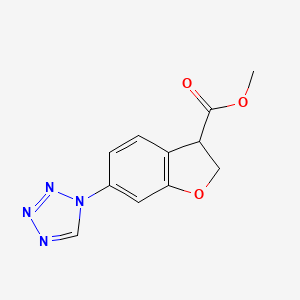
methyl 6-(tetrazol-1-yl)-2,3-dihydro-1-benzofuran-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-(1H-tetrazol-1-yl)-2,3-dihydro-1-benzofuran-3-carboxylate is a complex organic compound that features a benzofuran ring fused with a tetrazole moiety
Vorbereitungsmethoden
The synthesis of methyl 6-(tetrazol-1-yl)-2,3-dihydro-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available precursorsIndustrial production methods may involve optimized reaction conditions, such as the use of catalysts and controlled temperatures, to ensure high yields and purity of the final product .
Analyse Chemischer Reaktionen
Methyl 6-(1H-tetrazol-1-yl)-2,3-dihydro-1-benzofuran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reducing agents such as lithium aluminum hydride.
Substitution: The tetrazole and benzofuran rings can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents and conditions for these reactions include the use of catalysts, solvents, and controlled temperatures to achieve the desired products
Wissenschaftliche Forschungsanwendungen
Methyl 6-(1H-tetrazol-1-yl)-2,3-dihydro-1-benzofuran-3-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways and molecular interactions.
Medicine: Its potential therapeutic properties are being explored, particularly in the development of new drugs with antibacterial, antifungal, and anti-inflammatory activities.
Industry: The compound is used in the development of new materials with specific properties, such as enhanced stability and reactivity
Wirkmechanismus
The mechanism of action of methyl 6-(tetrazol-1-yl)-2,3-dihydro-1-benzofuran-3-carboxylate involves its interaction with molecular targets in biological systems. The tetrazole moiety can act as a bioisostere of carboxylic acids, allowing it to bind to specific receptors and enzymes. This interaction can modulate biochemical pathways, leading to various biological effects such as inhibition of bacterial growth or reduction of inflammation .
Vergleich Mit ähnlichen Verbindungen
Methyl 6-(1H-tetrazol-1-yl)-2,3-dihydro-1-benzofuran-3-carboxylate can be compared with other similar compounds, such as:
1H-tetrazole derivatives: These compounds share the tetrazole moiety and exhibit similar biological activities, but differ in their overall structure and specific applications.
Benzofuran derivatives:
Eigenschaften
Molekularformel |
C11H10N4O3 |
|---|---|
Molekulargewicht |
246.22 g/mol |
IUPAC-Name |
methyl 6-(tetrazol-1-yl)-2,3-dihydro-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C11H10N4O3/c1-17-11(16)9-5-18-10-4-7(2-3-8(9)10)15-6-12-13-14-15/h2-4,6,9H,5H2,1H3 |
InChI-Schlüssel |
BWCUNKOPCGXCNT-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1COC2=C1C=CC(=C2)N3C=NN=N3 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
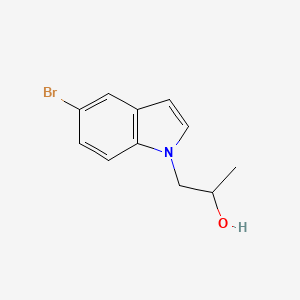
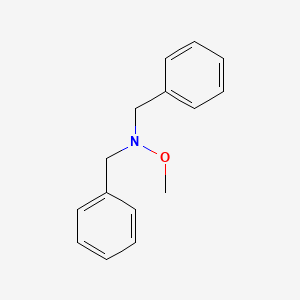
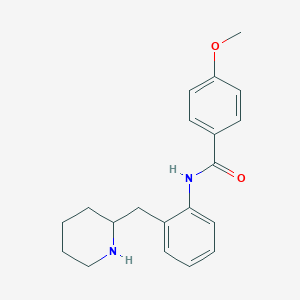
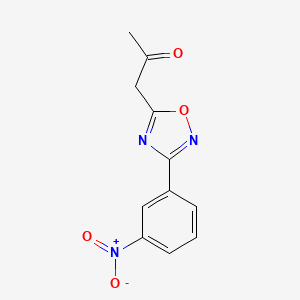
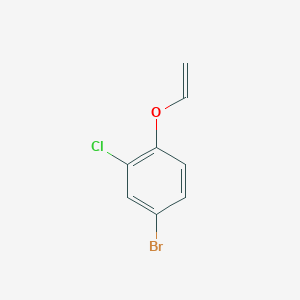
![[(E)-1-Azabicyclo[2.2.2]octane-3-ylidene]acetic acid methyl ester](/img/structure/B8590987.png)
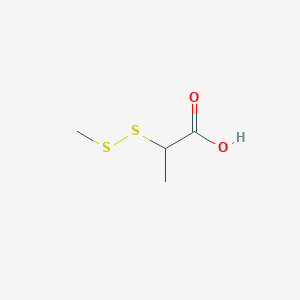
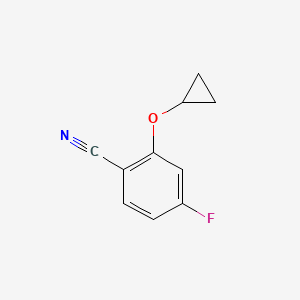
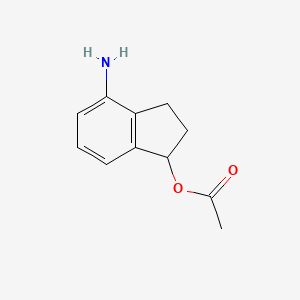
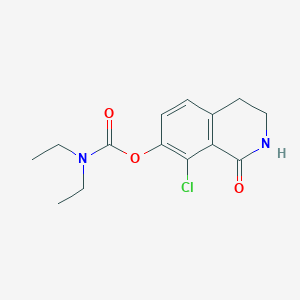
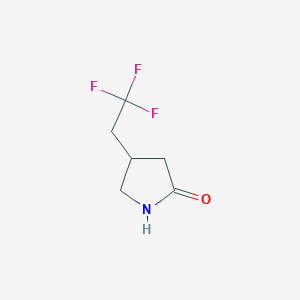
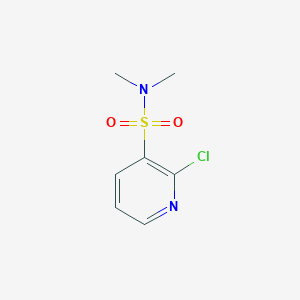
![1-(2-methylsulfonylpyrimidin-4-yl)imidazo[4,5-c]pyridine](/img/structure/B8591028.png)
